molecular formula C8H6Cl2O3S B1365615 Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- CAS No. 106904-10-3

Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-

Cat. No.: B1365615
CAS No.: 106904-10-3
M. Wt: 253.1 g/mol
InChI Key: CLCPHXRHYYEUME-UHFFFAOYSA-N
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Description

Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- is a useful research compound. Its molecular formula is C8H6Cl2O3S and its molecular weight is 253.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Novel Heterocycles : The compound was used in synthesizing novel heterocycles, including 2,3-dihydro-6-methyl-2-phenyl-4H,6H-pyrano[3,2-c][2,1]benzothiazin-4-one 5,5-dioxide, representing a new ring system (Coppo & Fawzi, 1998).

  • Development of Na+/H+ Antiporter Inhibitors : This compound played a role in the development of potent benzoylguanidines as Na+/H+ exchanger inhibitors, potentially useful in the treatment of acute myocardial infarction (Baumgarth, Beier, & Gericke, 1997).

  • Convenient Preparation Method : A study described a convenient preparation method for 4-(methylsulfonyl)benzoic acid from 4-methylbenzenesulfonyl chloride, showcasing cost-effective and environmentally friendly production techniques (Yin, 2002).

  • 'Green' Methodology in Benzoylation : Benzoyl cyanide in ionic liquid was used as a green alternative for efficient and selective benzoylation of nucleosides, showing the compound's relevance in more environmentally sustainable chemistry (Prasad et al., 2005).

  • Photolysis in Agricultural Chemistry : The compound's active product, benzobicyclon hydrolysate, was studied for its persistence and photolysis in agricultural applications, particularly in rice fields (Williams et al., 2018).

  • Development of Polymeric Materials : Used in the synthesis of novel poly (aryl ether sulfone ketone)s, the compound demonstrated its utility in the development of materials with excellent mechanical performance and good solubility (Ding et al., 2011).

Biochemical Analysis

Biochemical Properties

Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to react with nucleophiles, such as amines and alcohols, forming amides and esters, respectively . These reactions are crucial in the synthesis of various biochemical compounds. The nature of these interactions involves the formation of covalent bonds, which can alter the structure and function of the interacting biomolecules.

Cellular Effects

The effects of Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress, leading to the activation of stress response pathways . Additionally, it can modulate the expression of genes involved in detoxification and stress response, thereby impacting cellular metabolism and homeostasis.

Molecular Mechanism

At the molecular level, Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, the compound can inhibit enzymes involved in oxidative stress response, thereby increasing cellular susceptibility to oxidative damage. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Over time, the compound may degrade into less active or inactive forms, reducing its efficacy. Long-term exposure to the compound can lead to chronic cellular stress and potential cytotoxicity, as observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce significant toxic or adverse effects . Threshold effects are observed, where a certain dosage level must be reached before noticeable effects occur. High doses can lead to severe oxidative stress, inflammation, and tissue damage.

Metabolic Pathways

Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and detoxification . The compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Its metabolism involves conjugation reactions, where it is converted into more water-soluble forms for excretion.

Transport and Distribution

Within cells and tissues, Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation within different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach specific sites within the cell to exert its effects.

Subcellular Localization

The subcellular localization of Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . The compound’s localization can affect its interactions with biomolecules and its overall efficacy in biochemical reactions.

Properties

IUPAC Name

2-chloro-4-methylsulfonylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCPHXRHYYEUME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456278
Record name Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106904-10-3
Record name Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(2-Chloro-4-methanesulphonylbenzoyl)-1,3-cyclohexanedione from the acid chloride. 2-Chloro-4-methanesulphonylbenzoyl chloride (5 g) was prepared by the reaction of 2-chloro-4-methanesulphonylbenzoic acid with thionyl chloride. The acid chloride was dissolved in acetonitrile (40 ml). A mixture of 1,3-cyclohexanedione (2.24 g), potassium carbonate (6.9 g) and acetonitrile (40 ml) was stirred at room temperature for 4 hours. To this solution was added the acid chloride solution over 10 min and allowed to stir 1 hour. 1,2,4-Triazole (0.07 g) was then added and the mixture allowed to stir 16 hours at room temperature. The solvent was removed and the residue was dissolved in water and acidified. The product was extracted into dichloromethane and the solvent was dried then evaporated to give the desired product in 83.6% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.